molecular formula C6H11NO2S B13091574 hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide CAS No. 1000931-52-1

hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide

Cat. No.: B13091574
CAS No.: 1000931-52-1
M. Wt: 161.22 g/mol
InChI Key: XUHXWYFUDSFSMH-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The systematic exploration of this compound began in the early 21st century, driven by the need for low molecular weight polar scaffolds in combinatorial chemistry. In 2011, Yarmolchuk et al. published the first practical synthesis of this bicyclic compound in the Journal of Organic Chemistry, marking a milestone in heterocyclic chemistry. The team utilized a [3+2] cycloaddition strategy between an ylide derived from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides. This method produced 3-substituted derivatives as single diastereomers, ensuring stereochemical homogeneity—a critical factor for reproducible drug development.

Key developments in its discovery timeline include:

  • 2009 : Initial PubChem entry (CID 25324035) cataloged structural data, though synthetic routes remained undeveloped.
  • 2011 : Yarmolchuk et al. established scalable synthesis and confirmed conformational rigidity via X-ray crystallography.
  • Post-2011 : Adoption in fragment-based drug discovery due to its compact, polar structure and compatibility with diverse functionalization.

Table 1: Key Structural and Chemical Properties

Property Value/Descriptor Source
Molecular Formula C₆H₁₁NO₂S
Molecular Weight 161.22 g/mol
SMILES Notation C1CS(=O)(=O)[C@H]2[C@@H]1CNC2
IUPAC Name (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide

Significance in Heterocyclic Chemistry

This compound occupies a unique niche in heterocyclic chemistry due to its fusion of a pyrrolidine ring with a sulfolane moiety. This combination confers:

  • Three-Dimensional Complexity : The bicyclic system adopts a rigid chair-like conformation, as confirmed by X-ray diffraction studies, enabling precise spatial positioning of substituents.
  • Polarity and Solubility : The sulfone group enhances polarity, improving aqueous solubility—a desirable trait for bioactive molecules.
  • Stereochemical Control : Synthetic routes yield single diastereomers, eliminating the need for costly enantiomeric separation in drug development.

Table 2: Key Developments in Synthesis and Applications

Year Development Impact
2011 [3+2] Cycloaddition method established Enabled gram-scale production of derivatives
2011 X-ray conformational analysis Validated scaffold rigidity for library design
2025 PubChem structural refinement Provided standardized data for global use

The scaffold’s utility extends to:

  • Fragment-Based Drug Discovery : Its low molecular weight (161.22 g/mol) and high polar surface area make it ideal for targeting protein hotspots.
  • Peptidomimetics : The pyrrolidine ring mimics proline residues, facilitating the design of protease-resistant peptides.
  • Ligand Design : Functionalization at the 3-position allows the introduction of pharmacophores while maintaining conformational stability.

Properties

CAS No.

1000931-52-1

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide

InChI

InChI=1S/C6H11NO2S/c8-10(9)2-1-5-3-7-4-6(5)10/h5-7H,1-4H2

InChI Key

XUHXWYFUDSFSMH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2C1CNC2

Origin of Product

United States

Preparation Methods

The synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide typically involves a [3 + 2] cycloaddition reaction. One practical method includes the generation of an ylide from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides . This reaction yields 3-substituted this compound derivatives as single diastereomers . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Scientific Research Applications

Drug Discovery

Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide serves as a low molecular weight polar scaffold for constructing compound libraries aimed at drug discovery. Its structural versatility allows researchers to design and synthesize a range of derivatives that can interact with biological targets.

  • Case Study : A study demonstrated the synthesis of multiple derivatives that were screened for biological activity against various enzymes and receptors. Some derivatives exhibited promising results in modulating enzyme activity, indicating potential therapeutic applications .

Research indicates that this compound may exhibit bioactivity that includes:

  • Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Studies suggest potential applications in treating inflammatory diseases.
  • Anticancer Activity : Some derivatives demonstrated cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .

Industrial Applications

In industry, this compound is explored for its utility in developing advanced materials. Its unique chemical properties make it suitable for applications in:

  • Electronics : Used in the development of organic semiconductors.
  • Coatings : Its properties enhance the performance of protective coatings.

Comparison with Similar Compounds

Key Findings:

Stereochemical Control: Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide outperforms analogs like 3,5-dihydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide in stereoselectivity, yielding single diastereomers due to its saturated bicyclic core .

Conformational Rigidity: X-ray data confirm its rigid 3D geometry, unlike planar monocyclic derivatives (e.g., 5-phenyl-3,4-dihydro-2H-pyrroline), which exhibit flexibility that reduces binding specificity .

Functional Group Compatibility: The sulfone group enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogs (e.g., ethyl pyrrolopyridine carboxylates), improving solubility and target engagement .

This compound

  • Library Design : Demonstrated utility in generating conformationally restricted secondary diamines for high-throughput screening .

Comparable Compounds

  • Azaspiro[3.4]octanes : Spirocyclic frameworks introduce axial chirality, enabling selective modulation of CNS targets but requiring complex synthetic routes .
  • Ethyl Pyrrolopyridine Carboxylates : Exhibit moderate anticancer activity but suffer from metabolic instability due to ester groups .

Biological Activity

Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which includes a thieno[2,3-c]pyrrole core. The molecular formula is C7H11NO2SC_7H_{11}NO_2S with a molecular weight of approximately 173.24 g/mol. The compound's structure allows it to interact with various biological targets, making it a promising scaffold for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on its derivatives, it was found that several compounds demonstrated potent inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL for various strains, showcasing its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. Notably, one derivative exhibited an IC50 value of 12 µM against MCF-7 cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound has been shown to bind selectively to somatostatin receptors (SST), particularly SST2. This interaction may contribute to its anticancer effects by inhibiting tumor growth and metastasis .
  • Enzyme Inhibition : Studies suggest that it can inhibit enzymes involved in key metabolic pathways. For instance, it has been reported to inhibit β-secretase (BACE), an enzyme implicated in Alzheimer’s disease pathology .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thieno[2,3-c]pyrrole derivatives, this compound was evaluated against standard bacterial strains. The study highlighted its effectiveness compared to conventional antibiotics and suggested further exploration into its structural modifications to enhance activity .

Investigation into Anticancer Mechanisms

Another study focused on the anticancer potential of this compound derivatives. Researchers observed that specific modifications to the compound increased its potency against cancer cell lines. The study utilized flow cytometry and Western blot analyses to elucidate the apoptotic pathways activated by these compounds .

Summary of Findings

Biological Activity Effect Reference
AntimicrobialMIC: 4-32 µg/mL
AnticancerIC50: 12 µM (MCF-7)
Enzyme InhibitionBACE Inhibition

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